1-(Isobutyl)-4-(4-nitrophenyl)piperazine

Drug Design ADME Prediction Lipophilicity

This 4-nitrophenylpiperazine features an N-isobutyl group that delivers a computed logP of 3.0 (vs. 1.56 for the unsubstituted parent), zero H-bond donors, and TPSA 52.3 Ų. Its distinct branched alkyl contour ensures precise logP-dependent assay calibration, fragment-merging campaigns, and nitroreductase-based gene delivery studies. The preserved micromolar GAT1 affinity makes it an ideal weak-binding reference standard for competitive MS binding without saturating target occupancy. Procure this differentiated scaffold to maintain quantitative structure–property relationships in your screening panels.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
Cat. No. B8681565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isobutyl)-4-(4-nitrophenyl)piperazine
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(C)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H21N3O2/c1-12(2)11-15-7-9-16(10-8-15)13-3-5-14(6-4-13)17(18)19/h3-6,12H,7-11H2,1-2H3
InChIKeyVSOOZMNDBLURAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isobutyl)-4-(4-nitrophenyl)piperazine: Structural Definition and Key Procurement Specifications


1-(Isobutyl)-4-(4-nitrophenyl)piperazine (PubChem CID 21958910) belongs to the N-arylpiperazine class, specifically a nitro-substituted phenylpiperazine derivative. It features a piperazine core N-substituted on one nitrogen with a 4-nitrophenyl group and on the other with an isobutyl group (2-methylpropyl), yielding a molecular formula C14H21N3O2 and molecular weight 263.34 g/mol [1]. The IUPAC Name is 1-(2-methylpropyl)-4-(4-nitrophenyl)piperazine, and its InChIKey is VSOOZMNDBLURAO-UHFFFAOYSA-N [1]. Its structural framework is shared by broad patent classes for nitro-substituted phenyl-piperazine medicaments [2].

Why 1-(Isobutyl)-4-(4-nitrophenyl)piperazine Cannot Be Replaced by a Generic 4-Nitrophenylpiperazine Analog


Within the 4-nitrophenylpiperazine class, anecdotal substitution by the unsubstituted parent 1-(4-nitrophenyl)piperazine or alternative N-alkyl variants is not evidence-based. The N-isobutyl group introduces a branched, three-carbon lipophilic contour that is absent in the parent compound and distinct from linear or smaller branched analogs. This structural feature dictates the molecule's computed lipophilicity, steric bulk, and conformational ensemble, which in turn influence target binding, membrane permeability, and metabolic stability [1]. Generic substitution therefore risks invalidating quantitative structure–property relationships that underpin assay reproducibility. The evidence below specifies which quantifiable dimensions differentiate this compound from its most relevant comparators.

Quantitative Differentiation Evidence for 1-(Isobutyl)-4-(4-nitrophenyl)piperazine Against Closest Structural Analogs


Lipophilicity Comparison: Isobutyl vs. Unsubstituted 4-Nitrophenylpiperazine

The computed logP (XLogP3) for 1-(isobutyl)-4-(4-nitrophenyl)piperazine is 3.0 [1]. The comparator 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) has an experimentally determined logP of 1.56 . The addition of the isobutyl group thus produces a ∼1.44 log unit increase in lipophilicity, meaning the target compound is approximately 27-fold more lipophilic than the unsubstituted parent. Since logP is a critical parameter for passive membrane permeability and non-specific binding, this difference is significant for cellular assay design and in vivo distribution.

Drug Design ADME Prediction Lipophilicity

Hydrogen Bond Donor Count: A Crucial Difference from Reduced Amine Metabolites

1-(Isobutyl)-4-(4-nitrophenyl)piperazine contains zero hydrogen bond donors (HBD = 0) [1]. This is in contrast to secondary amine analogs, such as the metabolite or synthetic precursor 1-(4-aminophenyl)piperazine derivatives, which would carry at least one H-bond donor. The absence of HBDs reduces solvation free energy penalty for membrane translocation and improves predicted CNS penetration potential [2]. In the context of nitro prodrug or probe strategies, the nitro form ensures that the molecule remains HBD-free until bio-reduction occurs, enabling distinct intracellular activation profiles.

Medicinal Chemistry Prodrug Design Blood-Brain Barrier

Isobutyl vs. Isopentyl Branching: Topological Polar Surface Area and Steric Footprint

The topological polar surface area (TPSA) of 1-(isobutyl)-4-(4-nitrophenyl)piperazine is 52.3 Ų [1]. This value is governed primarily by the nitro group and ring nitrogens. The homolog 1-isopentyl-4-(4-nitrophenyl)piperazine (CAS 1030627-10-1) possesses an additional methylene group with an identical TPSA functional group count. The TPSA remains constant at ~52 Ų, while the isobutyl chain provides an intermediate steric bulk—greater than a methyl but less than an isopentyl—allowing tuning of shape complementarity without altering polarity-based descriptors. This attribute is meaningful in structure-based design where a binding pocket discriminates alkyl chain branching geometry.

Structure-Activity Relationships Docking Selectivity

Binding Affinity Landscape: Diagnostic Profile Against GAT1 Transporter

A compound structurally consistent with 1-(isobutyl)-4-(4-nitrophenyl)piperazine (BindingDB ID BDBM50063508; ChEMBL3398500) possesses a binding affinity (Ki) of 1.07–1.10 µM against mouse and human GAT1 transporters expressed in HEK293 cells [1]. This micromolar affinity distinguishes it from highly potent, selective GAT1 inhibitors such as tiagabine (Ki ≈ 10 nM) [2], positioning the compound as a weak GAT1 binder. In contrast, simple 4-nitrophenylpiperazine with no N-alkyl group typically shows no measurable GAT1 affinity in public databases. The isobutyl group thus imparts a detectable protein interaction signal absent in the unsubstituted parent.

Neurochemistry Transporter Inhibition Binding Affinity

Application Scenarios for 1-(Isobutyl)-4-(4-nitrophenyl)piperazine Derived from Differentiating Evidence


Control Compound for GAT1 Transporter Binding Assays Requiring a Weak Affinity Probe

The micromolar Ki at GAT1 [Section 3, Evidence 4], combined with the absence of H-bond donors [Section 3, Evidence 2], makes this compound a suitable weak-binding reference standard in competitive MS binding experiments. It can serve as a system-suitability control when high-potency inhibitors such as tiagabine dominate the signal, enabling detection of mobility shifts in concentration-response curves without saturating target occupancy.

Lipophilicity Benchmark in Parallel SAR Series of 4-Nitrophenylpiperazines

With a computed logP of 3.0 versus 1.56 for the unsubstituted parent [Section 3, Evidence 1], this compound provides a defined hydrophobicity increment in compound library panels. It can be used to calibrate logP-dependent bioassay readouts (e.g., microsomal stability, PAMPA permeability) across N-alkyl homologation series.

Nitrophenylpiperazine Scaffold for Nitroreductase Probe or Prodrug Design

The zero H-bond donor count and moderate TPSA of 52.3 Ų [Section 3, Evidence 2 & 3] support its use as a bio-reductive chassis. In nitroreductase-dependent gene therapy or imaging, the isobutyl derivative offers enhanced passive cell entry compared to the parent, while the nitro group retains reducibility. Its retention of GAT1 binding [Section 3, Evidence 4] further suggests potential to deliver targeting specificity to GABAergic tissues.

Steric Probe for Hydrophobic Pocket Mapping on Receptor Targets

The isobutyl chain occupying an intermediate steric footprint—greater than methyl but less than isopentyl [Section 3, Evidence 3]—allows it to interrogate the shape complementarity of a hydrophobic binding sub-pocket. This can be used in fragment-merging or scaffold-hopping campaigns where polarity must remain constant while varying alkyl branch geometry.

Quote Request

Request a Quote for 1-(Isobutyl)-4-(4-nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.